6-Methoxy-1,2,3,4-tetrahydrocarbazole
Overview
Description
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 . The IUPAC name for this compound is methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles (THCs), which includes this compound, has been a subject of interest in recent years . Various synthetic methodologies have been developed, including ring-opening reactions of donor-acceptor cyclopropanes, metal-catalyzed C-C/C-N bond formation, cycloaddition, and conjugate addition . The Fischer indole synthesis approach is a common method used for the preparation of the tetrahydrocarbazole scaffold .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other . The compound also contains a methoxy group attached to the sixth carbon of the carbazole ring .Chemical Reactions Analysis
The tetrahydrocarbazole motif is ubiquitous in natural products and biologically active compounds . It can serve as a favorable synthetic intermediate or precursor en-route to desired complex natural products . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at room temperature .Scientific Research Applications
Antioxidant Properties
6-Methoxy-1,2,3,4-tetrahydrocarbazole (MTC) has been found to exhibit significant antioxidant properties. A study demonstrated its ability to protect erythrocytes and DNA against oxidation induced by 2,2′-azobis(2-amidinopropane hydrochloride) (AAPH). The structural features of cyclohexyl and methoxy substituents in MTC contribute to its effectiveness as an antioxidant among indole derivatives (Zhao & Liu, 2009).
Spectroscopic Properties and Fluorescent Probes
Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, closely related to this compound, show notable spectroscopic properties. They are used as fluorescent probes, with their fluorescence maxima shifting to longer wavelengths in mediums of higher polarity and hydrogen bonding ability (Mitra et al., 2013).
Cytotoxic Activity
The compound has shown moderate cytotoxic activity against certain human cancer cell lines, including breast cancer (MCF-7), non-small lung carcinoma (H1299), and liver cancer (SMMC-7721) (Jiang et al., 2014).
Corrosion Inhibition
Carbazole derivatives, including 1,2,3,4-tetrahydrocarbazole, are studied for their inhibitive effects on corrosion of mild steel. These compounds act as mixed type inhibitors with predominantly cathodic inhibitive effects in acidic environments (Nwankwo et al., 2017).
Tubulin-Polymerization Inhibitors
Some derivatives of this compound are potent inhibitors of tubulin polymerization, targeting the colchicine site. These compounds are significant for their high in vitro cytotoxic activity and ability to disrupt microtubule formation (Wang et al., 2014).
Antiviral and Antitumor Alkaloid Synthesis
Research on benzo[a]carbazoles and indolo[2,3-a]carbazole alkaloids, structurally related to this compound, has been applied in the synthesis of antiviral and antitumor agents. These compounds show promising activities in combating various diseases (Cai & Snieckus, 2004).
Organic Electronics
Methoxy-substituted derivatives of diindolo[3,2-b:2',3'-h]carbazoles, related to this compound, are synthesized for applications in organic electronics. They exhibit bright photoluminescence and are considered for use in light-emitting devices (Srour et al., 2016).
Safety and Hazards
Future Directions
The tetrahydrocarbazole motif, including 6-Methoxy-1,2,3,4-tetrahydrocarbazole, is a subject of ongoing research due to its presence in natural products and biologically active compounds . Future research will likely continue to explore new synthetic methods for tetrahydrocarbazoles and their potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (6-MeO-THβC) is the serotonin (5-HT) system . This compound interacts with the 5-HT system, which plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
6-MeO-THβC inhibits the high-affinity uptake of 5-HT in a competitive manner . This means that it competes with 5-HT for the same binding site, thereby reducing the amount of 5-HT that can be taken up. This leads to an increase in the concentration of 5-HT in the synaptic cleft, enhancing its effects.
Biochemical Pathways
The action of 6-MeO-THβC primarily affects the serotonergic pathway . By inhibiting the uptake of 5-HT, it increases the availability of this neurotransmitter in the synaptic cleft. This can lead to downstream effects such as mood elevation, increased sociability, and potentially even hallucinations.
Pharmacokinetics
The compound’s molecular weight (201.27 g/mol) suggests that it may be well-absorbed in the body.
Result of Action
The inhibition of 5-HT uptake by 6-MeO-THβC can lead to an increase in the effects of 5-HT. This can result in various physiological and psychological effects, including mood elevation, increased sociability, and potentially even hallucinations .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydrocarbazole has been found to alter various aspects of serotonergic transmission in the brain . It interacts with enzymes and proteins involved in the uptake and release of serotonin . The compound inhibits the high-affinity uptake of serotonin in a competitive manner and increases the potassium-evoked release of serotonin from the retina .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on serotonergic transmission . By altering the uptake and release of serotonin, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules involved in serotonin transmission . It acts as a competitive inhibitor of serotonin uptake, suggesting that it may bind to the same site as serotonin on the uptake protein .
Metabolic Pathways
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKCUCBMZNDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole?
A1: The crystal packing of this compound is primarily stabilized by C/N—H⋯π interactions []. These interactions involve the hydrogen atoms attached to the carbon and nitrogen atoms of the tetrahydrocarbazole ring and the π-electron cloud of neighboring molecules. Hirshfeld surface analysis, a computational method to visualize intermolecular interactions, was used to confirm the presence and significance of these C/N—H⋯π interactions in the crystal structure.
Q2: How does the structure of this compound differ from its related compound, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, and how do these structural differences impact their crystal packing?
A2: this compound contains a six-membered carbazole core fused to a cyclohexane ring, while 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione possesses a larger nine-membered azonine ring system fused to a benzene ring and incorporates two amide groups []. This key structural difference significantly influences their intermolecular interactions and crystal packing. This compound relies on C/N—H⋯π interactions, whereas 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione primarily utilizes strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions for its crystal packing []. These differing interactions arise from the presence of the amide groups and the larger ring system in 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which are absent in this compound.
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